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Introduction and Executive Summary

Glycine N-acyltransferase (GLYAT) is a crucial mitochondrial enzyme that plays a fundamental role in

cellular detoxification and the biosynthesis of important signaling lipids. This enzyme catalyzes the

conjugation of various acyl groups to glycine, producing N-acylglycine compounds that have significant

biological activities and therapeutic potential. Recent research has expanded our understanding of the

GLYAT enzyme family, revealing specialized functions for different isoforms in processing short-chain

versus long-chain acyl substrates. Simultaneously, synthetic N-acryloylglycine derivatives have emerged

as promising materials for biomedical applications, particularly in cancer therapy and tissue engineering.

This technical guide provides a comprehensive overview of GLYAT biology, catalytic mechanisms, and the

production of N-acylglycine derivatives. It integrates fundamental biochemical knowledge with cutting-edge

research applications, providing drug development professionals with both theoretical background and

practical experimental approaches. The information presented here draws from recent advances in structural

biology, metabolic analysis, and polymer science to offer a multifaceted perspective on this important

biochemical pathway and its therapeutic applications.
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GLYAT Enzyme Overview and Biological Significance

Glycine N-acyltransferase (GLYAT, EC 2.3.1.13), also known as acyl-CoA:glycine N-acyltransferase

(ACGNAT), is a mitochondrial enzyme that belongs to the Gcn5-related N-acetyltransferase (GNAT)

superfamily [1] [2]. The enzyme catalyzes the fundamental chemical reaction: acyl-CoA + glycine ⇌ CoA +

N-acylglycine [1]. This conjugation reaction represents a critical phase II detoxification mechanism in

mammalian systems, particularly in hepatic and renal tissues where the enzyme is most active [2] [3].

The biological significance of GLYAT extends beyond detoxification pathways. This enzyme plays an

essential role in maintaining CoA homeostasis by preventing the sequestration of free coenzyme A as

benzoyl-CoA or other acyl-CoA derivatives [2]. When CoA becomes trapped in these conjugated forms, it

becomes unavailable for crucial metabolic pathways including the citric acid cycle and fatty acid

oxidation, potentially leading to metabolic dysfunction. Recent research has also linked GLYAT activity to

several pathological conditions. Polymorphisms in the GLYAT gene have been associated with variations

in musculoskeletal growth, and GLYAT expression is frequently downregulated in liver and breast cancer

cells [2]. Additionally, the enzyme's metabolic product, hippurate (N-benzoylglycine), has been identified as

a biomarker for toluene exposure [2].

Table 1: Key Characteristics of Glycine N-Acyltransferase

Property Description

EC Number 2.3.1.13

Systematic Name acyl-CoA:glycine N-acyltransferase

Gene Symbol GLYAT

Cellular Location Mitochondrion

Organism Humans (UniProtKB Entry: Q6IB77)

Number of Residues 296

Molecular Weight 33923.995 Da
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Property Description

Theoretical pI 8.28

Chromosome Location 11q12.1

The GLYAT Enzyme Family and Catalytic Mechanism

The GLYAT enzyme family encompasses several related enzymes with distinct substrate preferences and

tissue distributions. While GLYAT itself demonstrates preference for short-chain acyl groups, other family

members have evolved to handle longer-chain substrates. Specifically, GLYAT-like 3 (GLYATL3) has been

identified as the enzyme responsible for long-chain N-acylglycine production in mammalian cells [4]. This

specialization within the enzyme family allows for the biosynthesis of a diverse range of biologically active

lipid signaling molecules.

The catalytic mechanism of GLYAT has been elucidated through recent structural studies. The enzyme from

Bos taurus (bGLYAT) was crystallized both alone and in complex with substrates, revealing a characteristic

GNAT fold comprising two distinct domains with almost identical topology [2]. The structure features a

mixed open central β-sheet with helical crossovers, with the N-terminal and C-terminal domains related by

a pseudo-two-fold axis. The catalytic domain contains a V-shaped cleft that accommodates the benzoyl-CoA

substrate, with the benzoyl moiety buried in a hydrophobic pocket formed by β9-10, α8, and the loop α6-7

[2].

Table 2: GLYAT Family Enzymes and Their Characteristics

Enzyme Substrate Preference Function Cellular Location

GLYAT Benzoyl-CoA (short-chain) Detoxification, CoA homeostasis Mitochondrion

GLYATL1 Not fully characterized Unknown Not determined

GLYATL2 Oleoyl-CoA Synthesis of N-oleoylglycine Not determined

GLYATL3 Long-chain acyl-CoAs Production of long-chain N-acylglycines Not determined
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The enzyme follows a general base-catalyzed, ternary complex mechanism coordinated by a catalytic

dyad consisting of Glu226 and His263 (bovine numbering) [2]. This dyad forms a low-barrier hydrogen

bond (LBHB) that stabilizes the active site and facilitates catalysis by increasing the nucleophilicity of

His263 NE2, which drives the abstraction of the glycine proton. The conserved Arg228 plays a crucial role in

coordinating the carboxyl group of the acyl donor via hydrogen bonding and electrostatic contact, which

polarizes the glycine molecule and facilitates proton removal [2]. Additional key features include:

β-bulge formation: Creates the oxyanion hole that stabilizes the tetrahedral intermediate during the
reaction

P-loop motif: Interacts with the pyrophosphate moiety of CoA despite lacking the characteristic Gly-
X-Gly sequence (replaced by Ala-X-Gly in bGLYAT)

Substrate positioning: Arg228 demonstrates conformational mobility that may facilitate repositioning
of the activated glycine for nucleophilic attack

After deprotonation, nucleophilic attack by the amino group of glycine on the thioester carbonyl group of

acyl-CoA occurs, leading to the formation of a zwitterionic tetrahedral intermediate. This intermediate

then collapses into free CoASH and N-acylglycine products [2].

Biosynthesis of N-Acylglycines and Related
Compounds

The biosynthesis of N-acylglycines occurs through multiple pathways in biological systems, with the

GLYAT enzyme family playing a central role. The primary pathway involves the direct conjugation of

activated fatty acids (acyl-CoA thioesters) with glycine, catalyzed by specific GLYAT enzymes [4]. Research

in mouse neuroblastoma N18TG2 cells has demonstrated that GLYATL3 is responsible for the production of

long-chain N-acylglycines, which serve as important signaling lipids in the nervous system and throughout

the body [4].

These N-acylglycines are not merely terminal products but also serve as biosynthetic intermediates for

other important lipid mediators. Specifically, N-acylglycines can be converted to primary fatty acid amides

(PFAMs) through oxidative cleavage catalyzed by peptidylglycine α-amidating monooxygenase (PAM)

[4]. This pathway represents a significant route for the production of bioactive lipids such as oleamide,

which regulates sleep and other physiological processes. Evidence supporting this pathway includes

experiments showing that siRNA knockdown of PAM in N18TG2 cells resulted in accumulation of N-
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oleoylglycine and decreased levels of oleamide when cells were grown in the presence of labeled oleic acid

[4].

The following diagram illustrates the primary biosynthetic pathway for N-acylglycines and their conversion

to primary fatty acid amides:
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Biosynthetic Pathway from Fatty Acids to Primary Fatty Acid Amides

An alternative proposed pathway for N-acylglycine biosynthesis involves the sequential oxidation of N-

acylethanolamines by alcohol dehydrogenase and aldehyde dehydrogenase [4]. However, recent evidence

strongly supports the GLYATL3-catalyzed pathway as the primary route for long-chain N-acylglycine

formation in mammalian cells. The N-acylglycine family includes several biologically important

compounds:

N-arachidonoylglycine: The first long-chain N-acylglycine identified from mammalian sources,

demonstrates anti-nociceptive and anti-inflammatory effects
N-oleoylglycine: Serves as a precursor to oleamide, a sleep-inducing lipid

N-palmitoylglycine: Involved in various cellular signaling pathways
N-benzoylglycine (hippurate: Well-characterized detoxification product of benzoic acid
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Structural Insights into GLYAT

Recent structural studies have significantly advanced our understanding of GLYAT at the molecular level.

The first crystal structure of a GLYAT family member (from Bos taurus, bGLYAT) was solved to resolutions

of 1.25-1.65 Å, revealing a novel fold to the GNAT superfamily [2]. The structure comprises two distinct

domains with almost identical topology, each consisting of a mixed open central β-sheet with helical

crossovers typical of the GNAT fold [2]. These domains are linked by a disordered loop (residues 144-157)

that showed poor to no electron density.

The catalytic domain contains the characteristic features of GNAT family enzymes, including the β-bulge

that creates the oxyanion hole for stabilizing the tetrahedral intermediate during catalysis, and the P-loop that

interacts with the pyrophosphate moiety of CoA [2]. Interestingly, despite the general structural similarity to

other GNAT family members, bGLYAT possesses an N-terminal GNAT domain without a clearly defined

function, though in related enzymes such as GLYAT-like 2, similar domains have been implicated in

allosteric regulation of enzyme activity via acetylation [2].

The active site architecture reveals key residues involved in substrate binding and catalysis. The benzoyl

moiety of the substrate binds in a hydrophobic pocket formed by Met227, Met271, Ile246, and Ser262,

where it is stabilized by hydrophobic and van der Waals interactions [2]. The catalytic dyad consisting of

Glu226 and His263 forms a low-barrier hydrogen bond that is critical for enzymatic activity, as mutation

of this glutamate residue (E226Q in bovine, E227Q in human) significantly decreases catalytic efficiency

[2]. The substrate binding pocket shows considerable structural plasticity, with Arg228 adopting different

conformations in the apo structure, suggesting a potential role in positioning the substrate for deprotonation

and subsequent nucleophilic attack [2].

Therapeutic Applications and Drug Development

Natural N-Acylglycines in Therapeutics

N-acylglycines derived from GLYAT activity have shown significant therapeutic potential, particularly in

the realm of neurological disorders and pain management. N-arachidonoylglycine, the first long-chain N-

acylglycine identified from mammalian sources, has demonstrated anti-nociceptive and anti-inflammatory
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effects in rat models of pain [4]. These natural lipid signaling molecules represent promising starting points

for the development of novel therapeutic agents with potentially fewer side effects than current options.

The GLYAT enzyme itself represents a potential drug target for metabolic disorders. The discovery that

different GLYAT isoforms handle specific substrate classes opens possibilities for selective enzyme

modulation. While no GLYAT-targeted therapies have reached clinical use, the discontinued compound CI-

966 (PD-126141) was developed as a GLYAT inhibitor and reached Phase 1 clinical trials for epilepsy before

development was halted [5]. This demonstrates the interest in targeting this enzymatic pathway for

therapeutic purposes.

Synthetic N-Acryloylglycine Polymers in Biomedicine

Synthetic N-acryloylglycine-based polymers have emerged as promising materials for various biomedical

applications, particularly in cancer therapy and tissue engineering. Recent research has demonstrated that

poly[(N-acryloylglycine)-co-(acrylamide)] p(NAG-co-Ac) exhibits remarkable anti-cancer properties

against aggressive malignancies [6]. These polymers function through multiple mechanisms:

Heparanase inhibition: Molecular docking studies revealed that cross-linked homo-polymeric and

hetero-polymeric tetrameric arrangements inhibit heparanase activity by interacting at heparanase
binding domain II (HBDII) with a docking score of approximately -11.08 kcal mol⁻¹ (Ki) [6]

Protease inhibition: The synthesized co-polymer demonstrates significant protease inhibitory
activities, targeting enzymes important in invasive tumor progression [6]

Anti-proliferative activity: The p(NAG-co-Ac) hydrogel acts as a migratory inhibitor of cancer cells
and promotes programmed cell death [6]

Anti-angiogenic behavior: The polymer inhibits blood vessel formation that tumors require for
growth and metastasis [6]

In tissue engineering, poly(N-acryloylglycine)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel

[p(NAG-Ac-NAE)] has shown impressive neurogenic and angiogenic properties [7]. This hydrogel is

highly branched, biodegradable, and pH-responsive with a remarkable swelling behavior of 6188% [7].

Its mechanical stability (G', 2.3-2.7 kPa) makes it suitable for the differentiation of mature neurons, and it

demonstrates excellent biocompatibility while being cytotoxic toward aggressive cancers such as

glioblastoma and triple-negative breast cancer [7].

Table 3: Therapeutic Applications of N-Acylgycine and Derivatives
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Compound/Polymer Application Mechanism of Action
Development
Status

N-
Arachidonoylglycine

Pain management,

Inflammation

Anti-nociceptive, anti-

inflammatory

Preclinical

research

CI-966 Epilepsy GAT inhibitor (glycine-N-

acyltransferase inhibitors)

Discontinued

(Phase 1)

p(NAG-co-Ac) Cancer therapy Heparanase inhibition, anti-

angiogenic

Research phase

p(NAG-Ac-NAE) Neuroregeneration Neurogenic, angiogenic

signaling

Research phase

Experimental Protocols and Research Methodologies

Studying GLYAT Activity and Expression

Investigation of GLYAT enzyme function typically involves a combination of biochemical, genetic, and

lipidomic approaches. For enzymatic characterization, recombinant GLYAT can be expressed and purified

using systems such as the SUMO fusion system in E. coli BL21-Gold(DE3) with auto-induction medium

ZYM [2]. Enzyme activity assays generally monitor the conversion of labeled acyl-CoA and glycine to N-

acylglycine products using techniques such as LC/QTOF-MS for identification and quantification [4].

Cellular studies of GLYAT function often employ siRNA knockdown approaches in model cell lines such

as mouse neuroblastoma N18TG2 cells, which produce fatty acid amides including long-chain N-

acylglycines and express many enzymes involved in fatty acid amide metabolism [4]. The protocol typically

involves:

Culturing N18TG2 cells in DMEM supplemented with 100 μM 6-thioguanine, 10% FBS, and

antibiotics at 37°C with 5% CO₂ [4]
Transfecting with siRNA targeting specific GLYAT isoforms using transfection reagents such as

siPORT amine [4]
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Extracting lipids using organic solvents followed by solid-phase extraction to purify long-chain fatty

acid amides [4]
Analyzing fatty acid amide content by LC/QTOF-MS with reverse-phase chromatography [4]

This subtraction lipidomics approach - comparing lipid profiles before and after gene knockdown -

provides powerful evidence for enzyme function in specific metabolic pathways [4].

Producing and Testing N-Acryloylglycine Polymers

Synthesis of N-acryloylglycine-based polymers typically involves free radical polymerization of N-

acryloylglycine monomers with co-monomers such as acrylamide. The experimental workflow generally

includes:

Monomer synthesis: Preparation of N-acryloylglycine from glycine and acryloyl chloride

Polymerization: Combining monomers with cross-linkers (such as divinylbenzene) and initiators in
appropriate solvents

Characterization: Structural analysis using techniques such as FTIR, NMR, and assessment of
physical properties including swelling behavior and mechanical stability

Computational approaches play an increasingly important role in the development of these polymeric

materials. Density functional theory (DFT) calculations at the B3LYP/6-311g*/def2-SVP level can predict

electronic properties and reactivity, with smaller band gaps indicating higher excitability and potential

biological activity [6]. Molecular docking studies using crystal structures of target proteins (such as

heparanase, PDB ID 7PRT) help predict interactions between polymers and biological targets [6].

Biological evaluation typically encompasses:

Cytotoxicity assays: Testing against normal and cancer cell lines

Anti-angiogenic assessment: Using in ovo models such as chick chorioallantoic membrane (CAM)
assays

Flow cytometry: Analyzing cell cycle effects and apoptosis induction
Gene expression analysis: RT-PCR to evaluate effects on signaling pathways

The following workflow diagram illustrates the integrated computational and experimental approach to

developing N-acryloylglycine-based therapeutics:
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Integrated Workflow for N-Acryloylglycine Polymer Development

Conclusion and Future Perspectives

The field of glycine N-acyltransferase research has evolved significantly from fundamental biochemical

characterization to exploring diverse therapeutic applications. The structural elucidation of GLYAT

provides a solid foundation for rational drug design, while the discovery of long-chain-specific isoforms

such as GLYATL3 expands our understanding of lipid signaling pathways. The genetic polymorphisms

identified in GLYAT and their association with disease states open avenues for personalized medicine

approaches targeting this metabolic pathway.
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The emergence of N-acryloylglycine-based polymers as promising biomedical materials represents an

exciting convergence of polymer chemistry and therapeutic development. Their demonstrated heparanase

inhibitory activity and anti-cancer effects position them as potential solutions for treating aggressive

malignancies with limited current options. Similarly, their application in neuroregeneration highlights the

versatility of these materials in addressing complex medical challenges.

Future research directions will likely focus on:

Isoform-specific modulators: Developing selective activators or inhibitors of specific GLYAT family
members to precisely modulate metabolic pathways

Polymer optimization: Engineering N-acryloylglycine-based polymers with enhanced targeting
capabilities and reduced off-target effects

Clinical translation: Advancing promising candidates from preclinical research to clinical trials,
particularly for conditions with high unmet medical needs

Combination therapies: Exploring synergistic effects between N-acylglycine-based approaches and
existing treatments

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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